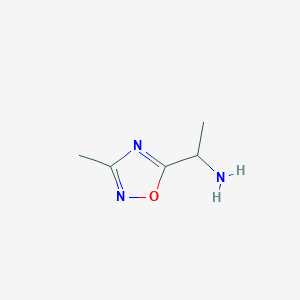
Methyl 5-bromo-4-cyano-2-methylphenylacetate
Vue d'ensemble
Description
Methyl 5-bromo-4-cyano-2-methylphenylacetate (MBCMPA) is a chemical compound found in various plants and is used in many scientific research applications. It is a white crystalline solid that is slightly soluble in water and has a melting point of approximately 150°C. MBCMPA is an important component of many synthetic reactions and has been used in the synthesis of numerous compounds, including drugs and pharmaceuticals.
Mécanisme D'action
Methyl 5-bromo-4-cyano-2-methylphenylacetate acts as a catalyst in the synthesis of a variety of compounds. It acts by activating the reactants, which then react to form the desired product. The mechanism of action of this compound is not fully understood, but it is believed to involve the formation of an intermediate compound that is then further reacted to form the desired product.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to be non-toxic and non-irritating to the skin, and has been shown to have no mutagenic or carcinogenic effects. It has also been shown to have no adverse effects on the reproductive system.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using Methyl 5-bromo-4-cyano-2-methylphenylacetate in lab experiments is that it is a relatively inexpensive reagent. It is also easy to obtain and is non-toxic and non-irritating. However, this compound is not the most efficient catalyst for some reactions, and it may not be suitable for all types of experiments.
Orientations Futures
In the future, Methyl 5-bromo-4-cyano-2-methylphenylacetate could be used in the synthesis of more complex compounds, such as drugs and pharmaceuticals. It could also be used to synthesize polymers with improved properties, such as increased strength and flexibility. Additionally, it could be used to synthesize more efficient catalysts for a variety of reactions. Finally, further research could be conducted to better understand the mechanism of action of this compound, as well as its potential biochemical and physiological effects.
Applications De Recherche Scientifique
Methyl 5-bromo-4-cyano-2-methylphenylacetate has a number of different applications in scientific research. It is used as a reagent in organic synthesis, and as a catalyst in the synthesis of a variety of compounds. It has also been used in the synthesis of pharmaceuticals, such as anti-malarial drugs, and in the synthesis of dyes and pigments. This compound is also used in the synthesis of polymers, such as polyurethanes and polyesters.
Propriétés
IUPAC Name |
methyl 2-(5-bromo-4-cyano-2-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-7-3-9(6-13)10(12)4-8(7)5-11(14)15-2/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZCQKQZFFJWSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CC(=O)OC)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



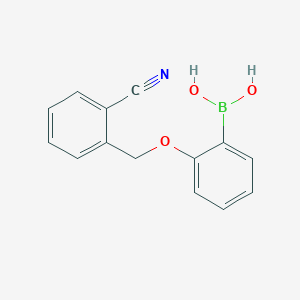

![7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid](/img/structure/B1416899.png)
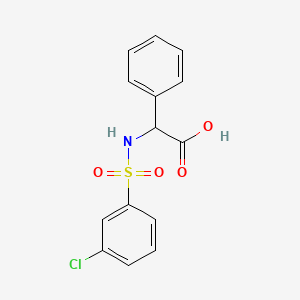
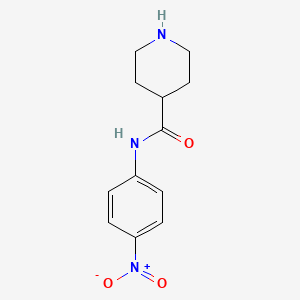

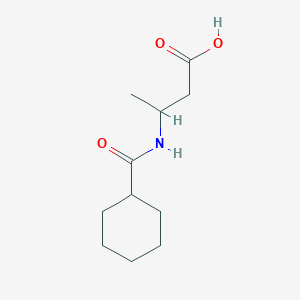
![2-Methyl-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B1416904.png)
![2-Oxa-7-thiaspiro[4.4]nonane-1,3-dione](/img/structure/B1416911.png)
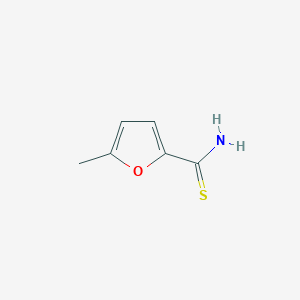

![2-Methyl-1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B1416915.png)

